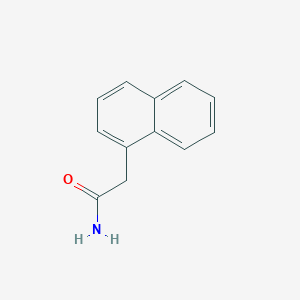

1-Naphthaleneacetamide

説明

Alpha-Naphthylacetamide is a member of naphthalenes.

Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVKMNNVCYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020914 | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.039 mg/mL at 40 °C | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-86-2 | |

| Record name | 1-Naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthyl)acetamide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHALENEACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-naphthyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KAX3RJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | 2-(1-Naphthyl)acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 1-Naphthaleneacetamide in Plant Rooting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthaleneacetamide (NAD) is a synthetic auxin widely utilized in horticulture and agriculture to promote adventitious root formation in plant cuttings. Its efficacy stems from its role as a pro-hormone, undergoing enzymatic conversion within plant tissues to the potent auxin, 1-naphthaleneacetic acid (NAA). This guide elucidates the molecular mechanism of action of NAD, detailing its conversion to NAA, the subsequent activation of the auxin signaling pathway, and the downstream effects on gene expression that culminate in the initiation and development of adventitious roots. This document provides a comprehensive overview for researchers and professionals engaged in plant science and the development of plant growth regulators.

Introduction

The vegetative propagation of plants through cuttings is a cornerstone of modern agriculture and horticulture. The success of this practice hinges on the ability of cuttings to form adventitious roots, a process significantly influenced by plant hormones, particularly auxins. This compound (NAD) is a synthetic compound with auxin-like activity that has been commercially used as a rooting agent for decades[1]. Structurally similar to the natural auxin indole-3-acetic acid (IAA), NAD's primary mechanism of action is its conversion into the more potent and stable synthetic auxin, 1-naphthaleneacetic acid (NAA)[2][3]. This guide provides a detailed technical examination of NAD's journey from a pro-hormone to an activator of the genetic programs governing root development.

Mechanism of Action: From Pro-hormone to Active Auxin

The primary mode of action of this compound (NAD) in promoting plant rooting is its in-vivo conversion to 1-Naphthaleneacetic acid (NAA).

Enzymatic Conversion of NAD to NAA

Evidence suggests that NAD is hydrolyzed by amidohydrolase enzymes within the plant cell to yield NAA and ammonia. Plant amidohydrolases are a class of enzymes known to act on auxin amides. For instance, an amidohydrolase isolated from squash seedlings has been shown to convert indole-3-acetamide (IAM) to indole-3-acetic acid (IAA) and is also capable of hydrolyzing NAD to NAA[2]. The high conservation of amidase-like proteins throughout the plant kingdom suggests that this is a widespread mechanism[4]. The Arabidopsis thaliana amidase, AMI1, has also been shown to convert this compound to its corresponding acid[4].

The Auxin Signaling Pathway Activated by NAA

Once converted to NAA, the molecule integrates into the canonical auxin signaling pathway, which is a core process in plant development, including adventitious root formation.

-

Perception: In the nucleus, NAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.

-

Derepression of Transcription Factors: This binding event promotes the interaction between TIR1/AFB and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The TIR1/AFB proteins are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of NAA stabilizes the interaction, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating or repressing their transcription. This leads to a cascade of gene expression changes that drive cellular reprogramming and differentiation, ultimately resulting in the formation of a root primordium.

Gene Expression and Physiological Changes

The activation of the auxin signaling pathway by NAA leads to significant changes in gene expression and physiology, driving the formation of adventitious roots. Transcriptomic studies on NAA-treated plant cuttings have identified numerous differentially expressed genes (DEGs).

Key gene families regulated by NAA during adventitious root formation include:

-

Auxin-responsive genes: Upregulation of genes such as those in the Gretchen Hagen 3 (GH3) and Small Auxin-Up RNA (SAUR) families, and modulation of Aux/IAA gene expression, which are involved in auxin homeostasis and signaling[5].

-

Transcription factors: Changes in the expression of transcription factors crucial for root development, such as WUSCHEL-related homeobox (WOX) genes.

-

Cell wall modifying enzymes: Genes encoding enzymes like cellulases and expansins are often upregulated to facilitate cell division and expansion during root primordium development.

-

Hormone crosstalk: NAA treatment can also influence the expression of genes involved in other hormone signaling pathways, such as those for cytokinins and gibberellins, highlighting the complex interplay of hormones in root development[5].

Physiologically, NAA treatment leads to:

-

Increased cell division: At the site of application, NAA promotes mitotic activity in competent cells, leading to the formation of a callus and subsequently, root primordia.

-

Cell differentiation: The newly divided cells differentiate to form the various tissues of a functional root, including the root cap, meristem, and vascular tissues.

-

Changes in endogenous hormone levels: Exogenous application of NAA can alter the levels of endogenous hormones. For example, in tea cuttings, NAA treatment was found to reduce the levels of endogenous IAA and cytokinin[5].

Quantitative Data on NAD and NAA in Rooting

While comprehensive dose-response data for NAD is limited in the scientific literature, studies on NAA provide a strong indication of the effective concentration ranges for the active compound. The available comparative data suggests that at certain concentrations, NAD may be as effective or even more effective than NAA, potentially due to a slower, more sustained release of the active NAA molecule following enzymatic conversion.

Table 1: Comparative Efficacy of NAD and NAA on Rooting of Bean Cuttings

| Compound | Concentration (mg/L) | Observation |

| This compound (NAD) | 625 | ~48% increase in root weight over control |

| 1-Naphthaleneacetic Acid (NAA) | 625 | No appreciable effect |

| Data adapted from a study on bean cuttings, indicating that at this high concentration, NAD was more effective than NAA.[6] |

Table 2: Effective Concentrations of NAA for Adventitious Rooting in Various Plant Species

| Plant Species | NAA Concentration | Soaking Duration | Observed Effect | Reference |

| Hemarthria compressa | 200 mg/L | 20 minutes | Highest rooting percentage and number of adventitious roots. | |

| Andrographis paniculata | 2.5 mM | Soaking | Most effective for inducing rooting in young apical shoot cuttings. | |

| Dwarf Nerium | 500 mg/L | Not specified | Increased rooting ratio by 60%. | |

| Bougainvillea | 4000 mg/L | Basal long soak | Highest rooting percentage and number of roots. | |

| Groundnut (in vitro) | 1.0 mg/L | - | Highest root induction frequency. |

Experimental Protocols

The following protocols provide a framework for conducting adventitious rooting bioassays with NAD and NAA.

Protocol 1: Preparation of Stock Solutions

Materials:

-

This compound (NAD) or 1-Naphthaleneacetic Acid (NAA) powder

-

Ethanol or 1N NaOH (for dissolving NAA)

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Sterile filters (0.22 µm) for tissue culture applications

Procedure:

-

Weighing: Accurately weigh the desired amount of NAD or NAA powder.

-

Dissolving:

-

For NAD, it may be necessary to dissolve it in a small amount of a suitable solvent like ethanol before adding water.

-

For NAA, dissolve the powder in a small volume of 1N NaOH or ethanol before diluting with water[6].

-

-

Dilution: Transfer the dissolved compound to a volumetric flask and bring it to the final desired volume with distilled water to create a stock solution (e.g., 1 mg/mL).

-

Stirring: Use a magnetic stirrer to ensure the compound is completely dissolved.

-

Sterilization (if required): For sterile applications, filter-sterilize the stock solution through a 0.22 µm filter.

-

Storage: Store the stock solution in a labeled, airtight container at 4°C in the dark.

Protocol 2: Adventitious Rooting Bioassay

Materials:

-

Healthy, uniform plant cuttings

-

NAD and NAA stock solutions

-

Beakers or flasks for treatment solutions

-

Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

-

Trays or pots

-

Distilled water (for control and dilutions)

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of dilutions of NAD and NAA from the stock solutions. A control group treated only with distilled water (and solvent if used) should be included.

-

Cutting Preparation: Take uniform cuttings (e.g., 10-15 cm long with 2-4 nodes) from healthy stock plants. Remove the lower leaves to reduce water loss.

-

Application of Treatment:

-

Planting: Immediately plant the treated cuttings into the prepared rooting medium.

-

Incubation: Place the cuttings in a high-humidity environment (e.g., under a mist system or a plastic dome) with appropriate light and temperature to facilitate rooting.

-

Data Collection: After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings and wash the roots. Record the following parameters:

-

Rooting percentage (% of cuttings that formed roots)

-

Number of primary roots per cutting

-

Length of the longest root per cutting

-

Root fresh and dry weight per cutting

-

Conclusion

This compound serves as an effective pro-hormone for stimulating adventitious root formation in plants. Its mechanism of action is centered on its enzymatic conversion to 1-naphthaleneacetic acid, a potent synthetic auxin. The resulting NAA then activates the canonical auxin signaling pathway, leading to a cascade of gene expression that ultimately drives the development of new roots. Understanding this mechanism at a molecular level is crucial for optimizing propagation protocols and for the development of new, more effective plant growth regulators. Further research focusing on the specific amidohydrolases involved in the NAD to NAA conversion across a wider range of plant species, as well as more detailed transcriptomic and proteomic analyses of NAD-treated tissues, will provide a more complete picture of its mode of action.

References

1-Naphthaleneacetamide: A Synthetic Auxin's Journey from Discovery to Application

An In-depth Technical Guide on the Discovery and History of 1-Naphthaleneacetamide as a Synthetic Auxin

Introduction

This compound (NAAm), a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA), has carved a significant niche in agriculture and horticulture as a potent plant growth regulator.[1] Primarily known for its role as a rooting hormone and a fruit thinning agent, the discovery and development of NAAm are deeply intertwined with the foundational decades of plant hormone research.[1][2] This technical guide delves into the historical context of NAAm's emergence as a synthetic auxin, detailing the scientific milestones, experimental methodologies, and the elucidation of its mechanism of action that have solidified its place in plant science. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core scientific principles and historical perspectives surrounding this important synthetic auxin.

The Dawn of Synthetic Auxins: A Historical Perspective

The story of this compound begins with the broader quest to understand and harness the power of auxins, the first class of plant hormones to be discovered. The pioneering work of Charles and Francis Darwin in the late 19th century on phototropism in canary grass coleoptiles laid the groundwork for the concept of a transmissible signal-regulating plant growth.[3] This was followed by the crucial experiments of Frits Went in the 1920s, who successfully isolated this growth-promoting substance in agar blocks and developed the Avena curvature test, a quantitative bioassay for auxin activity.[3]

The subsequent identification of indole-3-acetic acid (IAA) as the primary natural auxin in the 1930s was a monumental achievement. However, the isolation of IAA from plant tissues was a laborious process, yielding very small quantities.[4] This practical challenge, coupled with the desire for more stable and potent analogs, spurred chemists to synthesize and screen a wide array of compounds for auxin-like activity. This era of chemical exploration led to the discovery of several families of synthetic auxins, including the phenoxyacetic acids (e.g., 2,4-D) and the naphthalene derivatives.

It was within this fertile scientific landscape that 1-naphthaleneacetic acid (NAA) was synthesized and its potent auxin activity demonstrated.[4] Early synthesis methods for NAA, such as the one patented by Roblin and Echenbeikner in 1939, involved the saponification of 1-naphthalene-methyl cyanide.[5] The discovery of NAA's biological activity paved the way for the investigation of its derivatives, including its amide, this compound.

The Emergence of this compound (NAAm)

Commercial products containing this compound, such as Rootone, often in combination with other auxins like NAA and indole-3-butyric acid (IBA), became widely available, cementing its role in horticultural practice.[7][8]

Synthesis of this compound

The synthesis of this compound is historically and conceptually linked to the synthesis of its precursor, 1-naphthaleneacetic acid. A common and illustrative laboratory-scale synthesis of NAAm involves a two-step process:

-

Conversion of 1-Naphthaleneacetic acid to its acyl chloride: 1-Naphthaleneacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to produce 1-naphthaleneacetyl chloride.[2][7]

-

Amination of the acyl chloride: The resulting 1-naphthaleneacetyl chloride is then reacted with ammonia (NH₃) to form this compound.[2][7]

This straightforward synthetic route made this compound readily accessible for research and commercial development.

Mechanism of Action and Signaling Pathway

This compound is considered a pro-auxin, which can be metabolized in plant tissues to the more active 1-naphthaleneacetic acid.[9] The biological effects of both NAAm and NAA are mediated through the canonical auxin signaling pathway, which involves a sophisticated mechanism of transcriptional regulation.

At the core of this pathway are three key protein families:

-

TIR1/AFB F-box proteins: These proteins are the auxin receptors.

-

Aux/IAA proteins: These are transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression.[10] When intracellular auxin concentrations increase, auxin molecules bind to the TIR1/AFB receptor, promoting the formation of a complex with the Aux/IAA repressor.[11] This targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of downstream genes that regulate cell division, elongation, and differentiation.[10]

Caption: Canonical auxin signaling pathway activated by synthetic auxins like NAAm/NAA.

Experimental Protocols for Assessing Auxin Activity

The discovery and characterization of this compound's auxin activity relied on a set of established bioassays. These assays provided a quantitative measure of a substance's ability to elicit a physiological response typical of natural auxins.

Avena Coleoptile Curvature Test

This classic bioassay, developed by Frits Went, was instrumental in the early days of auxin research.

Protocol:

-

Plant Material: Etiolated oat (Avena sativa) seedlings are grown in complete darkness for 3-4 days until the coleoptiles are 2-3 cm long.

-

Preparation: The apical tip (1-2 mm) of the coleoptile is excised to remove the primary source of endogenous auxin. A second decapitation is performed about an hour later to ensure the removal of any regenerated tip.

-

Application of Test Substance: An agar block containing a known concentration of the test substance (e.g., this compound) is placed asymmetrically on the cut surface of the coleoptile.

-

Incubation: The seedlings are kept in a dark, high-humidity environment for 1-2 hours.

-

Measurement: The angle of curvature of the coleoptile is measured. The degree of bending is proportional to the concentration of the auxin in the agar block.

Caption: Experimental workflow for the Avena coleoptile curvature test.

Adventitious Root Formation Assay

The ability of this compound to promote the formation of adventitious roots is one of its most important commercial applications.

Protocol:

-

Plant Material: Stem cuttings (e.g., from bean, mung bean, or a woody ornamental) of uniform length and diameter are prepared. The basal leaves are removed.

-

Preparation of Treatment Solutions: A series of dilutions of this compound in a suitable solvent (e.g., 50% ethanol) are prepared. A solvent-only solution serves as the control.

-

Treatment: The basal end of the cuttings is dipped into the test solutions for a short period (e.g., 5-10 seconds) or a longer soak in a more dilute solution.

-

Planting: The treated cuttings are planted in a sterile, moist rooting medium such as perlite, vermiculite, or a sand-soil mixture.

-

Incubation: The cuttings are maintained in a high-humidity environment (e.g., under a mist system or enclosed in a plastic tent) with appropriate light and temperature to encourage rooting.

-

Data Collection: After a period of 2-4 weeks, the cuttings are carefully removed from the medium, and the number and length of the adventitious roots are recorded.

Caption: Experimental workflow for an adventitious root formation assay.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies, illustrating the biological activity of this compound, often in comparison to other auxins.

Table 1: Comparative Rooting Activity of this compound (NAAm) and 1-Naphthaleneacetic Acid (NAA) on Bean Cuttings

| Treatment Compound | Concentration (mg/L) | Average Number of Roots per Cutting | Percent Increase in Root Weight over Control |

| This compound | 625 | Data Not Available | ~48% |

| 1-Naphthaleneacetic Acid | 625 | Data Not Available | No appreciable effect |

Data adapted from early comparative studies.

Table 2: Effect of this compound (NAAm) on Chromosome Aberrations in Human Peripheral Blood Lymphocytes (In Vitro)

| NAAm Concentration (µg/mL) | Treatment Period (hours) | Percentage of Cells with Structural Chromosome Aberrations |

| 0 (Control) | 24 | Baseline |

| 20 | 24 | Significant increase |

| 40 | 24 | Significant increase |

| 80 | 24 | Significant increase |

| 160 | 24 | Significant increase |

| 0 (Control) | 48 | Baseline |

| 20 | 48 | Significant increase |

| 40 | 48 | Significant increase |

| 80 | 48 | Significant increase |

| 160 | 48 | Significant increase |

Data from in vitro genotoxicity studies, highlighting the importance of concentration and exposure time in biological effects.[12]

Conclusion

The discovery and development of this compound as a synthetic auxin represent a significant chapter in the history of plant science and agricultural technology. Born out of the necessity for stable and readily available auxin analogs, NAAm's journey from a laboratory curiosity to a widely used horticultural tool underscores the power of chemical synthesis in advancing our ability to modulate plant growth and development. Its mechanism of action, now understood to be through the canonical auxin signaling pathway, is a testament to the conserved nature of hormone perception and response in plants. The experimental protocols that were used to establish its auxin activity remain fundamental to the study of plant growth regulators. For researchers today, the story of this compound serves as a compelling case study in the interplay between basic research, chemical innovation, and practical application.

References

- 1. This compound | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-naphthylacetamide [sitem.herts.ac.uk]

- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ca.bloomtechz.com [ca.bloomtechz.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. This compound | 86-86-2 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Naphthaleneacetamide: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthaleneacetamide (NAAm), a synthetic auxin, holds a significant position in the fields of agriculture and plant biology. As a derivative of naphthalene, this organic compound is widely recognized for its role as a plant growth regulator, influencing processes such as root formation, fruit thinning, and prevention of premature fruit drop. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development who may be interested in its biological effects and potential applications beyond agriculture.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value |

| IUPAC Name | 2-(naphthalen-1-yl)acetamide |

| Synonyms | 1-Naphthylacetamide, NAAm, Amid-Thin |

| CAS Number | 86-86-2 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol [1] |

| Melting Point | 180-184 °C[1] |

| Boiling Point | 319.45 °C (rough estimate)[2] |

| Solubility in Water | 0.039 mg/mL at 40 °C[1] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and methanol.[2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are provided below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic peaks corresponding to the aromatic and acetamide protons.

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 8.10 | d | Aromatic H |

| 7.92 | d | Aromatic H |

| 7.81 | d | Aromatic H |

| 7.61 | m | Aromatic H |

| 7.53 | m | Aromatic H |

| 7.45 | m | Aromatic H |

| 3.89 | s | -CH₂- |

| 7.04, 7.54 | br s | -NH₂ |

Solvent: DMSO-d₆. The chemical shifts for the amide protons (-NH₂) can be broad and their positions may vary.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) in ppm | Assignment |

| 172.5 | C=O (amide) |

| 134.0 | Aromatic C (quaternary) |

| 132.8 | Aromatic C (quaternary) |

| 128.7 | Aromatic CH |

| 128.2 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.1 | Aromatic CH |

| 125.7 | Aromatic CH |

| 125.6 | Aromatic CH |

| 123.8 | Aromatic CH |

| 40.5 | -CH₂- |

Note: Specific assignments for all aromatic carbons can vary based on the reference and solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3180 | Strong, Broad | N-H stretching (amide) |

| 3050 | Medium | Aromatic C-H stretching |

| 2920 | Medium | Aliphatic C-H stretching |

| 1650 | Strong | C=O stretching (Amide I) |

| 1620 | Medium | N-H bending (Amide II) |

| 1400-1600 | Medium-Weak | Aromatic C=C stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular ion) |

| 141 | High | [M - CONH₂]⁺ or [C₁₀H₇CH₂]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Two common methods are detailed below.

Method 1: Amidation of 1-Naphthaleneacetic Acid

This is a widely used laboratory-scale synthesis that involves the conversion of 1-naphthaleneacetic acid to its acid chloride, followed by amidation.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 1-naphthaleneacetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add oxalyl chloride (2.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia (an excess, e.g., 15 eq).

-

Cool the ammonia solution in an ice bath.

-

Slowly add the previously prepared solution of 1-naphthaleneacetyl chloride to the cold ammonia solution with vigorous stirring.

-

A precipitate of this compound will form.

-

Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Method 2: From 1-Chloromethylnaphthalene via Nitrile Hydrolysis

An alternative route involves the nucleophilic substitution of 1-chloromethylnaphthalene with a cyanide salt to form 1-naphthylacetonitrile, which is then hydrolyzed to the amide.

Experimental Protocol:

-

Nitrile Formation: Dissolve 1-chloromethylnaphthalene (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Partial Hydrolysis: Cool the reaction mixture and add a controlled amount of a strong base, such as a solution of sodium hydroxide.

-

Carefully heat the mixture to reflux. The progress of the partial hydrolysis to the amide should be monitored to avoid complete hydrolysis to the carboxylic acid.

-

Work-up and Purification: After cooling, the product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

The crude this compound is purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathway

This compound functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). Its biological activity is primarily attributed to its in vivo hydrolysis to 1-naphthaleneacetic acid (NAA), which is the active compound. NAA influences gene expression by modulating the auxin signaling pathway.

The core of the auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Mechanism of Action:

-

Auxin Perception: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.

-

Co-receptor Formation: When auxin (such as NAA) is present, it acts as a "molecular glue," promoting the interaction between a TIR1/AFB receptor and an Aux/IAA repressor protein. This forms a co-receptor complex.

-

Ubiquitination and Degradation: The formation of this complex leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Gene Expression: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor.

-

Cellular Response: The now-active ARF can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription and subsequent physiological responses, such as cell elongation, division, and differentiation.

Conclusion

This compound is a valuable synthetic auxin with well-established applications in agriculture. Its chemical properties are well-defined, and it can be synthesized through reliable chemical routes. The biological activity of this compound is mediated by its conversion to 1-naphthaleneacetic acid, which then engages the conserved TIR1/AFB auxin signaling pathway in plants. This in-depth technical guide provides a solid foundation for researchers and scientists interested in the chemical and biological aspects of this compound, and may serve as a starting point for exploring its potential in other biological systems.

References

A Comprehensive Technical Guide to 1-Naphthaleneacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthaleneacetamide, a synthetic auxin analog. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, tailored for professionals in research and development.

Core Compound Information

CAS Number: 86-86-2[1][2][3][4]

Molecular Structure:

-

IUPAC Name: 2-(naphthalen-1-yl)acetamide[5]

-

Synonyms: 1-Naphthylacetamide, NAAm, Amid-Thin, Rootone[1][3][6]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 180-184 °C | [1][3][5] |

| Solubility | 0.039 mg/mL (at 40 °C) | [5] |

| Slightly soluble in DMSO and Methanol | [1][7] | |

| pKa | 16.10 ± 0.40 (Predicted) | [1] |

| Appearance | White to off-white crystalline powder/needles | [1][2][3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1690 mg/kg | [2][8] |

| LD50 | Rabbit | Dermal | >2 g/kg | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-Naphthaleneacetic acid via an acyl chloride intermediate.

Materials:

-

1-Naphthaleneacetic acid

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

Tetrahydrofuran (THF)

-

Aqueous ammonia (28%)

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

Dissolve 1-naphthaleneacetic acid (0.50 mmol) in dichloromethane (0.8 mL).

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.00 mmol) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 15 minutes.

-

Concentrate the solution under vacuum to remove excess oxalyl chloride and DCM.

-

-

Amidation:

-

Dissolve the resulting residue (naphthalen-1-ylacetyl chloride) in tetrahydrofuran (0.8 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous ammonia (7.50 mmol) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 10 minutes.

-

-

Purification:

-

Concentrate the reaction mixture under vacuum.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol (10/1) eluent system.

-

The product, this compound, will be obtained as a white solid.

-

Protocol 2: Analysis of this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size)

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (optional, for mobile phase modification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of the this compound standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 100 mg/L).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 5, 10, 20, 50, 100 mg/L).

-

-

Sample Preparation:

-

For formulated products, accurately weigh a sample expected to contain a known amount of the active ingredient into a volumetric flask.

-

Dissolve the sample in acetonitrile and dilute to the mark.

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of phosphoric acid (e.g., 0.1-0.35%) may improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 272 nm.

-

Column Temperature: 25 °C.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Mechanism of Action and Signaling Pathway

This compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). Its biological activity is largely attributed to its in-vivo conversion to 1-naphthaleneacetic acid (NAA). Auxins play a critical role in regulating plant growth and development, including cell elongation, division, and differentiation.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes.

Below is a simplified representation of the core auxin signaling pathway.

Caption: Simplified Auxin Signaling Pathway.

References

- 1. This compound | 86-86-2 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (CAS 86-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 86-86-2 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

The Environmental Degradation of 1-Naphthaleneacetamide in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthaleneacetamide (NAD), a synthetic auxin, is widely utilized in horticulture and agriculture as a plant growth regulator to promote rooting and for fruit thinning.[1][2] Its application necessitates a thorough understanding of its environmental fate to ensure minimal ecological impact. This technical guide provides an in-depth analysis of the degradation pathways of this compound in both soil and aquatic environments, summarizing key degradation products, quantitative data, and the experimental protocols used for their determination.

Degradation in Soil

The persistence of this compound in soil is relatively low, with degradation occurring primarily through microbial action.

Biotic Degradation Pathway

In the soil environment, the primary degradation route for this compound is the microbial hydrolysis of the acetamide group to form its principal metabolite, 1-naphthaleneacetic acid (NAA).[1] This transformation is a critical first step in the complete mineralization of the compound. Subsequently, NAA undergoes further microbial degradation. The naphthalene ring is hydroxylated and eventually cleaved, entering central metabolic pathways. While specific microorganisms responsible for NAD degradation are not extensively documented in the reviewed literature, the degradation of naphthalene-based compounds by various soil bacteria, including species from the genera Pseudomonas, Rhodococcus, and Arthrobacter, is well-established.[3][4]

Abiotic Degradation

Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are considered to play a minor role compared to microbial degradation due to the limited availability of water and light penetration into the soil matrix.

Degradation in Water

In aquatic systems, this compound is also considered non-persistent, with hydrolysis and photolysis being the key degradation mechanisms.[1]

Hydrolysis

Photolysis

Photodegradation is a significant pathway for the degradation of both this compound and its primary metabolite, 1-naphthaleneacetic acid, in aqueous environments. Exposure to sunlight can lead to the breakdown of these compounds. The photolysis of NAA has been shown to yield intermediates such as 1-naphthoic acid and phthalic acid. One laboratory study on NAA photolysis under UV light reported a half-life of 60 minutes, indicating its susceptibility to photodegradation, although this rate is faster than what would be expected under natural sunlight conditions.[6]

Degradation Pathways and Products

The overall degradation of this compound proceeds through the formation of 1-naphthaleneacetic acid as the primary and most significant metabolite in both soil and water. Further degradation of NAA leads to a variety of smaller organic molecules.

Identified Degradation Products:

-

1-Naphthaleneacetic acid (NAA): The primary metabolite of NAD in both soil and water.[1]

-

1-Naphthoic acid: A photolysis product of NAA.[1]

-

1-Methylnaphthalene: A potential transformation product.[1]

-

Naphthaldehyde: A potential transformation product.[1]

-

1-Naphthalenemethanol: A potential transformation product.[1]

Quantitative Degradation Data

The following tables summarize the available quantitative data for the degradation of this compound and its primary metabolite, 1-naphthaleneacetic acid.

Table 1: Degradation Half-life of this compound (NAD)

| Medium | Degradation Process | Half-life (DT50) | Conditions | Reference |

| Soil | Microbial Degradation | 10 days | Not specified | [7] |

| Water | Hydrolysis | Not available | - | - |

| Water | Photolysis | Not available | - | - |

Table 2: Degradation Half-life of 1-Naphthaleneacetic Acid (NAA)

| Medium | Degradation Process | Half-life (DT50) | Conditions | Reference |

| Soil | Microbial Degradation | 10 days | Not specified | |

| Water | Hydrolysis | Stable | pH 4, 7, and 9 | |

| Water | Photolysis | 60 minutes | Under UV irradiation | [6] |

Experimental Protocols

The determination of degradation pathways and rates for compounds like this compound typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic) - Based on OECD Guideline 307

This study aims to determine the rate and pathway of aerobic degradation of a test substance in soil.

-

Test System: At least three different soil types are recommended. Soil is passed through a 2 mm sieve, and its moisture content is adjusted to 40-60% of its maximum water holding capacity.

-

Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Analysis: At various time points, replicate soil samples are extracted using appropriate solvents. The parent compound and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile organic compounds and ¹⁴CO₂ are trapped in suitable solutions (e.g., ethylene glycol and potassium hydroxide, respectively) and analyzed.

-

Data Evaluation: The decline of the parent compound and the formation and decline of major metabolites are modeled to calculate their respective half-lives (DT50).

Hydrolysis in Water - Based on OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical as a function of pH.

-

Tier 1: Preliminary Test:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at 50°C for 5 days.

-

Analysis: The concentration of the test substance is measured at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.

-

-

Tier 2: Hydrolysis of Unstable Substances:

-

If significant degradation occurs in the preliminary test, further studies are conducted at environmentally relevant temperatures (e.g., 20-25°C) at the pH where instability was observed.

-

Samples are taken at multiple time points to determine the degradation kinetics and calculate the hydrolysis half-life.

-

-

Tier 3: Identification of Hydrolysis Products:

-

If major degradation products are formed (>10% of the initial concentration), their identity is determined using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visualizations

Degradation Pathway of this compound

Caption: Primary degradation pathway of this compound in soil and water.

Experimental Workflow for Soil Degradation Study (OECD 307)

References

- 1. This compound | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Auxin-Like Activity of 1-Naphthaleneacetamide and Its Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the auxin-like activity of 1-Naphthaleneacetamide (NAD) and its analogs. It delves into the core mechanisms of action, presents quantitative data on their biological activity, details experimental protocols for assessing this activity, and illustrates the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals working in plant science, agriculture, and drug development.

Introduction: this compound as a Synthetic Auxin

This compound (NAD), a synthetic compound, is widely recognized for its auxin-like properties, playing a significant role in regulating plant growth and development.[1][2] It is a key component in many commercial plant rooting and horticultural formulations, used to promote the growth of fruits, for root cuttings, and as a fruit thinning agent.[1][3] Structurally similar to the natural auxin indole-3-acetic acid (IAA), NAD and its analogs mimic the physiological effects of endogenous auxins, influencing processes such as cell elongation, division, and differentiation.[3] A key aspect of NAD's mechanism of action is its role as a "pro-auxin" or "prodrug," where it is metabolized in planta to the more active auxin, 1-Naphthaleneacetic acid (NAA).[4] This conversion is a critical step in its biological activity.

Quantitative Data on Auxin-Like Activity

The biological activity of NAD and its primary active metabolite, NAA, have been compared in various bioassays. The data consistently demonstrates that NAA exhibits greater biological activity than NAD. This is attributed to the fact that NAD's activity is largely dependent on its conversion to NAA within the plant tissues.

| Compound | Bioassay | Relative Activity/Effect | Reference |

| This compound (NAD) | Various bioassays | Less active than NAA | [5] |

| 1-Naphthaleneacetic acid (NAA) | Various bioassays | More active than NAD | [5] |

Further research is required to populate this table with a broader range of NAD analogs and their specific activities in various bioassays.

Experimental Protocols

The assessment of auxin-like activity is crucial for understanding the potency and mechanism of compounds like NAD and its analogs. Standard bioassays, such as the Avena coleoptile elongation test and the root growth inhibition test, are widely used for this purpose.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.

Principle: The elongation of decapitated coleoptiles is directly proportional to the concentration of the applied auxin.

Detailed Protocol:

-

Seed Germination: Germinate Avena sativa seeds in complete darkness for approximately 48 hours. Subsequently, expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.[6]

-

Seedling Selection: Select uniform seedlings with straight coleoptiles, typically when the roots are about 2 mm long.

-

Coleoptile Excision: Under dim green light, decapitate the coleoptiles by removing the top 1-2 mm to eliminate the endogenous source of auxin. A second decapitation is performed about 3 hours later.[7]

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (NAD and its analogs) in an agar solution.

-

Application: Place the agar blocks containing the test solutions asymmetrically on the cut surface of the decapitated coleoptiles.[6]

-

Incubation: Incubate the coleoptiles in a dark, high-humidity environment for 90 minutes to 2 hours.

-

Measurement: Measure the resulting curvature of the coleoptiles. This can be done by taking shadowgraphs and measuring the angle of curvature. The degree of curvature is proportional to the auxin activity of the compound.

Root Growth Inhibition Bioassay

This bioassay is based on the principle that auxins at high concentrations inhibit root elongation.

Principle: The degree of root growth inhibition is proportional to the concentration of the applied auxin.

Detailed Protocol:

-

Seed Germination: Sterilize seeds of a suitable plant species (e.g., cress, lettuce, or rice) and germinate them on moist filter paper in petri dishes.[8]

-

Seedling Selection: Select seedlings with straight roots of a uniform length (e.g., 1 cm).

-

Preparation of Test Solutions: Prepare a range of concentrations of the test compounds (NAD and its analogs) in a suitable liquid medium.

-

Treatment: Transfer the selected seedlings to petri dishes containing filter paper moistened with the respective test solutions. A control group with only the medium should be included.

-

Incubation: Incubate the petri dishes in the dark for 24 to 72 hours.[8]

-

Measurement: Measure the final length of the roots. The percentage of root growth inhibition is then calculated relative to the control group.

Signaling Pathways and Mechanism of Action

The auxin-like activity of this compound is primarily mediated through its conversion to 1-Naphthaleneacetic acid (NAA), which then integrates into the canonical auxin signaling pathway.

Prodrug Activation

The prevailing hypothesis is that NAD functions as a prodrug, being enzymatically converted to the more potent auxin, NAA, within plant cells. This conversion is a critical activation step.

Caption: Prodrug activation of this compound (NAD) to 1-Naphthaleneacetic acid (NAA).

Canonical Auxin Signaling Pathway

Once converted to NAA, the molecule interacts with the core components of the auxin signaling pathway to elicit a physiological response. This pathway involves the TIR1/AFB family of auxin receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).

Mechanism:

-

Auxin Perception: In the absence of auxin, Aux/IAA proteins bind to and repress the activity of ARF transcription factors.

-

Receptor Binding: When intracellular auxin (NAA in this case) levels rise, it binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10]

-

Ubiquitination and Degradation: The binding of auxin promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11]

-

Gene Expression: The degradation of the Aux/IAA repressors releases the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and regulate their expression. This leads to the various physiological responses associated with auxin activity.

Caption: Canonical auxin signaling pathway activated by 1-Naphthaleneacetic acid (NAA).

Structure-Activity Relationships

The biological activity of NAD analogs is influenced by their chemical structure. Modifications to the naphthalene ring or the acetamide side chain can affect their uptake, metabolism, and interaction with the auxin receptors. For instance, the position and nature of substituents on the naphthalene ring can alter the electronic and steric properties of the molecule, thereby influencing its auxin activity. Further research into the synthesis and biological evaluation of a wide range of N-substituted and ring-substituted NAD analogs is needed to fully elucidate these structure-activity relationships.

Conclusion

This compound and its analogs are potent synthetic auxins with significant applications in agriculture and plant science. Their primary mechanism of action involves enzymatic conversion to the more active 1-Naphthaleneacetic acid, which then modulates gene expression through the canonical TIR1/AFB-mediated auxin signaling pathway. The use of standardized bioassays, such as the Avena coleoptile and root growth inhibition tests, is essential for quantifying the activity of these compounds. A deeper understanding of the structure-activity relationships of NAD analogs will be critical for the development of new and more effective plant growth regulators. This guide provides a foundational understanding for researchers and professionals to further explore and utilize the potential of these important synthetic auxins.

References

- 1. Auxin can be bioassayed by aLettuce hypocotyl elongation class 11 biology CBSE [vedantu.com]

- 2. This compound | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro genotoxicity assessment of the synthetic plant growth regulator, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantae.org [plantae.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. scribd.com [scribd.com]

- 8. What is Auxin bioassay class 11 biology CBSE [vedantu.com]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxicity and Cytotoxic Effects of 1-Naphthaleneacetamide: A Technical Guide

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic effects of 1-Naphthaleneacetamide (NAAm), a synthetic plant growth regulator. The information is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes experimental workflows and conceptual signaling pathways.

Data Presentation: Quantitative Summary of Genotoxic and Cytotoxic Effects

The following tables summarize the in vitro genotoxic and cytotoxic effects of this compound on human peripheral blood lymphocytes (PBLs) after 24 and 48 hours of exposure, as reported by Yüzbaşioğlu et al. (2015).[1][2]

Table 1: Genotoxic Effects of this compound on Human PBLs

| Treatment Group | Concentration (µg/mL) | 24 hours | 48 hours |

| Chromosomal Aberrations (%) ± SD | Chromosomal Aberrations (%) ± SD | ||

| Negative Control | 0 | 1.50 ± 0.50 | 1.67 ± 0.58 |

| Solvent Control (DMSO) | 0.5% | 1.83 ± 0.76 | 2.17 ± 0.76 |

| This compound | 20 | 4.00 ± 0.63 | 5.17 ± 0.76 |

| 40 | 5.83 ± 0.76 | 7.00 ± 0.89 | |

| 80 | 8.00 ± 0.89 | 9.83 ± 0.76 | |

| 160 | 11.17 ± 1.17 | 13.50 ± 1.05 | |

| Positive Control (MMC) | 0.20 | 15.67 ± 0.82 | 17.83 ± 1.17 |

| Micronuclei (%) ± SD | Micronuclei (%) ± SD | ||

| Negative Control | 0 | 0.48 ± 0.08 | 0.52 ± 0.08 |

| Solvent Control (DMSO) | 0.5% | 0.55 ± 0.08 | 0.58 ± 0.08 |

| This compound | 20 | 0.97 ± 0.12 | 1.25 ± 0.14 |

| 40 | 1.43 ± 0.15 | 1.82 ± 0.17 | |

| 80 | 2.15 ± 0.18 | 2.72 ± 0.20 | |

| 160 | 3.22 ± 0.22 | 3.98 ± 0.24 | |

| Positive Control (MMC) | 0.20 | 5.12 ± 0.29 | 5.93 ± 0.31 |

| Nuclear Buds (%) ± SD | Nuclear Buds (%) ± SD | ||

| Negative Control | 0 | 0.18 ± 0.04 | 0.22 ± 0.04 |

| Solvent Control (DMSO) | 0.5% | 0.22 ± 0.04 | 0.25 ± 0.05 |

| This compound | 20 | 0.28 ± 0.05 | 0.35 ± 0.06 |

| 40 | 0.37 ± 0.06 | 0.47 ± 0.07 | |

| 80 | 0.53 ± 0.07 | 0.68 ± 0.08 | |

| 160 | 0.82 ± 0.09 | 1.05 ± 0.10 | |

| Positive Control (MMC) | 0.20 | 1.53 ± 0.12 | 1.88 ± 0.14 |

*Statistically significant increase compared to the negative and solvent controls (p < 0.05). MMC: Mitomycin C

Table 2: Cytotoxic Effects of this compound on Human PBLs

| Treatment Group | Concentration (µg/mL) | 24 hours | 48 hours |

| Mitotic Index (%) ± SD | Mitotic Index (%) ± SD | ||

| Negative Control | 0 | 4.83 ± 0.41 | 4.67 ± 0.52 |

| Solvent Control (DMSO) | 0.5% | 4.50 ± 0.55 | 4.33 ± 0.52 |

| This compound | 20 | 4.17 ± 0.41 | 3.50 ± 0.55 |

| 40 | 3.83 ± 0.41 | 3.00 ± 0.63 | |

| 80 | 3.33 ± 0.52 | 2.50 ± 0.55 | |

| 160 | 2.83 ± 0.41 | 1.83 ± 0.41 | |

| Positive Control (MMC) | 0.20 | 2.17 ± 0.41 | 1.50 ± 0.55 |

| Nuclear Division Index ± SD | Nuclear Division Index ± SD | ||

| Negative Control | 0 | 1.85 ± 0.04 | 1.88 ± 0.04 |

| Solvent Control (DMSO) | 0.5% | 1.82 ± 0.04 | 1.85 ± 0.03 |

| This compound | 20 | 1.68 ± 0.03 | 1.62 ± 0.03 |

| 40 | 1.55 ± 0.03 | 1.48 ± 0.03 | |

| 80 | 1.41 ± 0.02 | 1.35 ± 0.02 | |

| 160 | 1.28 ± 0.02 | 1.22 ± 0.02 | |

| Positive Control (MMC) | 0.20 | 1.15 ± 0.02 | 1.12 ± 0.02 |

*Statistically significant decrease compared to the negative and solvent controls (p < 0.05). MMC: Mitomycin C

Experimental Protocols

The methodologies outlined below are based on the study by Yüzbaşioğlu et al. (2015), which investigated the genotoxic and cytotoxic effects of this compound in vitro.[1]

Cell Culture and Treatment

-

Cell Type: Human peripheral blood lymphocytes (PBLs) were obtained from healthy, non-smoking male donors aged 20-25.

-

Culture Medium: Lymphocytes were cultured in RPMI 1640 medium supplemented with 15% fetal bovine serum, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. Phytohaemagglutinin (PHA) was added to stimulate cell division.

-

Treatment: this compound (NAAm) was dissolved in dimethyl sulfoxide (DMSO) and added to the cell cultures at final concentrations of 20, 40, 80, and 160 µg/mL. The final concentration of DMSO in the cultures was 0.5%.

-

Controls:

-

Negative Control: Untreated cell cultures.

-

Solvent Control: Cell cultures treated with 0.5% DMSO.

-

Positive Control: Mitomycin C (MMC) at a final concentration of 0.20 µg/mL.

-

-

Incubation: Cultures were incubated at 37°C for 24 and 48 hours.

Chromosome Aberration (CA) Assay

-

Metaphase Arrest: Colcemid (0.1 µg/mL) was added to the cultures two hours before harvesting to arrest cells in metaphase.

-

Harvesting and Fixation: Cells were harvested by centrifugation, treated with a hypotonic solution (0.075 M KCl), and fixed in a methanol:acetic acid (3:1) solution.

-

Slide Preparation and Staining: The fixed cell suspension was dropped onto clean glass slides, air-dried, and stained with 5% Giemsa in phosphate buffer (pH 6.8).

-

Scoring: For each concentration and control, 200 well-spread metaphases were analyzed for structural chromosomal aberrations.

Cytokinesis-Block Micronucleus (CBMN) Assay

-

Cytokinesis Block: Cytochalasin-B (6 µg/mL) was added to the cultures 44 hours after the initiation of the culture to block cytokinesis.

-

Harvesting and Fixation: Cells were harvested 72 hours after culture initiation. Following hypotonic treatment, cells were fixed in methanol:acetic acid.

-

Slide Preparation and Staining: Slides were prepared and stained with Giemsa as described for the CA assay.

-

Scoring:

-

Micronuclei (MN) and Nuclear Buds (NBUDs): At least 2000 binucleated cells were scored per concentration for the presence of micronuclei and nuclear buds.

-

Nuclear Division Index (NDI): To determine the NDI, 500 cells were scored, and the index was calculated using the formula: NDI = (M1 + 2M2 + 3M3 + 4M4) / N, where M1-M4 represent the number of cells with one to four nuclei and N is the total number of cells scored.

-

Mitotic Index (MI) Calculation

-

Scoring: The number of mitotic cells was counted in at least 2000 cells per concentration.

-

Calculation: The MI was calculated as the percentage of mitotic cells.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro genotoxicity and cytotoxicity assessment.

Conceptual Signaling Pathway

Caption: Conceptual pathway of xenobiotic-induced genotoxicity and cytotoxicity.

Conclusion

The available data strongly indicates that this compound exhibits both genotoxic and cytotoxic properties in vitro.[1][2] The compound induces chromosomal aberrations, micronuclei, and nuclear buds in human peripheral blood lymphocytes in a concentration-dependent manner.[1] Furthermore, it leads to a reduction in the mitotic and nuclear division indices, signifying its cytotoxic and cytostatic effects.[1][2] While the precise signaling pathways modulated by this compound remain to be elucidated, a plausible mechanism involves the induction of oxidative stress leading to DNA damage, which in turn can trigger cell cycle arrest and apoptosis. Further research is warranted to fully characterize the molecular mechanisms underlying the observed toxicity and to assess the in vivo relevance of these findings.

References

The Synthetic Auxin 1-Naphthaleneacetamide: A Technical Guide to its Interaction with Natural Plant Hormones

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthaleneacetamide (NAA), a synthetic analog of the natural plant hormone auxin, is a potent regulator of plant growth and development. Its application in agriculture and horticulture is widespread, owing to its stability and efficacy in processes such as root initiation, fruit set, and thinning. The physiological effects of NAA are not exerted in isolation; rather, they are the result of complex interactions with endogenous plant hormone signaling pathways. This technical guide provides an in-depth analysis of the core interactions between NAA and the primary natural plant hormones: auxins, cytokinins, gibberellins, abscisic acid, and ethylene. We present a synthesis of current research, including quantitative data on hormonal crosstalk, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction: this compound as a Synthetic Auxin

This compound is a synthetic compound recognized for its auxin-like activity in plants.[1][2] Chemically, it is a derivative of naphthalene and belongs to the family of synthetic auxins, which mimic the physiological effects of the primary endogenous auxin, indole-3-acetic acid (IAA).[3] Unlike its natural counterpart, NAA is more resistant to degradation by plant enzymes, leading to a more sustained effect.[4]

The primary mechanism of action for NAA, like other auxins, involves its perception by the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[4][5] This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[5] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that regulate the expression of a wide array of auxin-responsive genes, thereby initiating downstream physiological responses.[4]

Interaction with Endogenous Auxin (IAA)

While NAA mimics IAA, its application can also influence the homeostasis of the natural auxin. Exogenous application of NAA has been observed to alter the endogenous levels of IAA. For instance, in tea cuttings, NAA treatment significantly reduced the endogenous IAA content in the stem bases.[6] This suggests a feedback mechanism where the presence of a potent synthetic auxin may down-regulate the biosynthesis or promote the conjugation and degradation of the natural hormone.

Table 1: Quantitative Effects of NAA on Endogenous IAA Levels

| Plant Species | Tissue | NAA Concentration | Duration of Treatment | Change in Endogenous IAA | Reference |

| Camellia sinensis (Tea) | Stem Cuttings | 200 mg/L | 15 days | Decreased | [6] |

Crosstalk with Cytokinins

The interaction between auxins and cytokinins is a cornerstone of plant development, often exhibiting an antagonistic relationship, particularly in the regulation of root and shoot architecture.[7]

Lateral Root Formation

Auxin promotes the formation of lateral roots, while cytokinin is generally inhibitory.[1][8] NAA, as a potent auxin, stimulates lateral root initiation. Cytokinin counteracts this effect by interfering with the establishment of the auxin gradient required for lateral root primordium development.[8] Specifically, cytokinin can downregulate the expression of PIN-FORMED (PIN) proteins, which are crucial for polar auxin transport.[8]

Table 2: Quantitative Data on NAA and Cytokinin Interaction in Root Development

| Plant Species | Parameter | Treatment | Observation | Reference |

| Arabidopsis thaliana | Lateral Root Density | 0.1 µM NAA | Increased ~30% in ahk2 ahk3 mutant vs. Wild Type | [6] |

Signaling Pathway Interaction

Interaction with Gibberellins (GA)

The interplay between auxins and gibberellins is often synergistic, particularly in promoting stem elongation and fruit development.[9][10]

Vegetative Growth

Both NAA and Gibberellic Acid (GA3) can promote an increase in plant height.[9][10] This synergistic effect is attributed to the combined influence of auxin on cell division and expansion and gibberellin's role in cell elongation.[9]

Table 3: Synergistic Effects of NAA and GA3 on Plant Growth

| Plant Species | Parameter | Treatment | Observation | Reference |

| Lycopersicon esculentum (Tomato) | Plant Height | 100 ppm NAA | Significant Increase | [9] |

| Lycopersicon esculentum (Tomato) | Plant Height | 80 ppm GA3 | Significant Increase | [9] |

| Syzygium samarangense (Wax Apple) | Petiole Length | 10 mg/L NAA | Increased | [10] |

| Syzygium samarangense (Wax Apple) | New Leaf Length | 80 mg/L GA3 | Increased | [10] |

| Brassica oleracea (Cabbage) | Plant Height | 60 ppm NAA | Increased | [11] |

| Brassica oleracea (Cabbage) | Plant Height | 75 ppm GA3 | Significant Increase (33.39% over control) | [11] |

Regulation of GA Biosynthesis

Auxins can influence the levels of bioactive gibberellins by regulating the expression of genes involved in the GA biosynthesis and catabolism pathways.[12]

Interaction with Abscisic Acid (ABA)

Auxin and abscisic acid often exhibit antagonistic interactions in regulating various physiological processes, including stomatal movement and seed germination.[13]

Stomatal Regulation

ABA is a key hormone in inducing stomatal closure, particularly under drought stress.[14] Both natural auxin (IAA) and synthetic auxins like NAA can antagonize ABA-induced stomatal closure.[13][15] This antagonism is mediated, at least in part, through the auxin-induced production of ethylene, which itself inhibits ABA's effect on guard cells.[13][15]

Table 4: Antagonistic Effects of NAA and ABA on Stomatal Aperture

| Plant Species | Condition | Treatment | Stomatal Aperture (µm) | Reference |